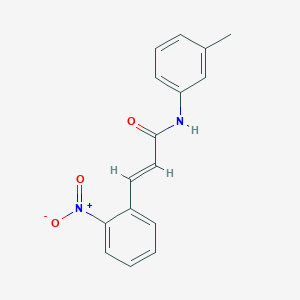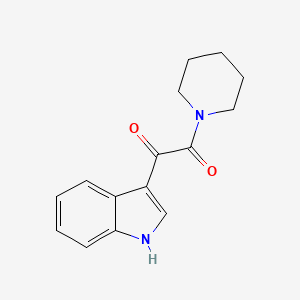![molecular formula C25H24BrN7O B11557961 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11557961.png)
4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholine ring, and a naphthalene moiety, all connected through a triazine core.
Vorbereitungsmethoden
The synthesis of 4-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common synthetic route includes the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-chloro-4,6-dimorpholino-1,3,5-triazine in the presence of a base to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the triazine core are crucial for binding to these targets, while the morpholine and naphthalene moieties enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazine derivatives with different substituents on the triazine core. For example:
4-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
4-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Contains a methoxyphenyl group, which may alter its chemical reactivity and biological activity. The uniqueness of 4-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H24BrN7O |
|---|---|
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
2-N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-morpholin-4-yl-4-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H24BrN7O/c1-17(18-9-11-20(26)12-10-18)31-32-24-28-23(29-25(30-24)33-13-15-34-16-14-33)27-22-8-4-6-19-5-2-3-7-21(19)22/h2-12H,13-16H2,1H3,(H2,27,28,29,30,32)/b31-17+ |
InChI-Schlüssel |
KGPRHNHXHQVBBJ-KBVAKVRCSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)/C5=CC=C(C=C5)Br |
Kanonische SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11557880.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11557894.png)
![4,4'-methanediylbis(N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}aniline)](/img/structure/B11557902.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557916.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557920.png)
![N-({N'-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11557936.png)
![N-({N'-[(1E)-1-(4-Ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11557937.png)
![N-(1-{N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B11557945.png)
![4-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11557946.png)
![O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} naphthalen-1-ylcarbamothioate](/img/structure/B11557952.png)

![Benzamide, N-[[4-(1-methylethyl)phenyl]methyl]-3,5-dinitro-](/img/structure/B11557959.png)
![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557962.png)
